molecular formula C19H25NO2 B7452130 N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide

Cat. No. B7452130
M. Wt: 299.4 g/mol
InChI Key: VAYHKWFRMUZTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the activity of glutamate, which is a neurotransmitter that is involved in memory and learning. Memantine is a relatively new medication, and its synthesis method and mechanism of action are still being studied.

Mechanism of Action

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide works by blocking the activity of glutamate, which is a neurotransmitter that is involved in memory and learning. Glutamate can be toxic to neurons when it is present in excessive amounts, and this toxicity has been implicated in the development of Alzheimer's disease. By blocking the activity of glutamate, memantine can protect neurons from this toxicity and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide can also increase the activity of acetylcholine, which is a neurotransmitter that is involved in memory and learning. Additionally, memantine can reduce inflammation in the brain, which is thought to be involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using memantine is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are a number of future directions for research on memantine. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the potential use of memantine in combination with other medications for the treatment of Alzheimer's disease. Additionally, memantine is being studied for its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide is synthesized through a multistep process that involves the reaction of 2-ethylphenyl magnesium bromide with 1-adamantyl bromide to form 1-(2-ethylphenyl)-3-adamantanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to form N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide.

Scientific Research Applications

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

N-(2-ethylphenyl)-3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-2-15-5-3-4-6-16(15)20-17(21)18-8-13-7-14(9-18)11-19(22,10-13)12-18/h3-6,13-14,22H,2,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYHKWFRMUZTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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